molecular formula C16H17O2P B15162595 1-(Diphenylphosphoryl)but-3-en-2-ol CAS No. 145652-79-5

1-(Diphenylphosphoryl)but-3-en-2-ol

Cat. No.: B15162595
CAS No.: 145652-79-5
M. Wt: 272.28 g/mol
InChI Key: WOFSBFZCTOFCMI-UHFFFAOYSA-N
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Description

1-(Diphenylphosphoryl)but-3-en-2-ol is a chemical compound characterized by the presence of a diphenylphosphoryl group attached to a butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylphosphoryl)but-3-en-2-ol typically involves the reaction of propargyl alcohol with (chloro)diphenylphosphine to form an allene intermediate. This intermediate is then reacted with pyrrolidine on silica gel, with the addition of a few drops of water to improve the yield .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylphosphoryl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphoryl group to a phosphine group.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound .

Scientific Research Applications

1-(Diphenylphosphoryl)but-3-en-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Diphenylphosphoryl)but-3-en-2-ol involves its ability to form stable complexes with metal ions. This interaction is facilitated by the diphenylphosphoryl group, which acts as a strong electron donor, enhancing the compound’s binding affinity to metal centers. These complexes can then participate in various catalytic and photophysical processes, making the compound useful in a range of applications .

Comparison with Similar Compounds

Uniqueness: 1-(Diphenylphosphoryl)but-3-en-2-ol is unique due to its specific structural configuration, which allows for versatile reactivity and the formation of stable metal complexes. This makes it particularly valuable in fields requiring precise control over molecular interactions and properties.

Properties

CAS No.

145652-79-5

Molecular Formula

C16H17O2P

Molecular Weight

272.28 g/mol

IUPAC Name

1-diphenylphosphorylbut-3-en-2-ol

InChI

InChI=1S/C16H17O2P/c1-2-14(17)13-19(18,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,14,17H,1,13H2

InChI Key

WOFSBFZCTOFCMI-UHFFFAOYSA-N

Canonical SMILES

C=CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O

Origin of Product

United States

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